molecular formula C12H22N4 B2612304 5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856091-94-5

5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2612304
CAS No.: 1856091-94-5
M. Wt: 222.336
InChI Key: MVDZBJBKZRVKRG-UHFFFAOYSA-N
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Description

5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the piperidine or pyrazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares a similar piperidine structure but differs in the pyrazole ring.

    2-(1-Methylpiperidin-4-yl)ethanamine: Another related compound with a piperidine ring but different substituents.

Uniqueness

5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a piperidine ring, a pyrazole ring, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-3-10-6-4-5-7-16(10)9-11-8-12(13)14-15(11)2/h8,10H,3-7,9H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDZBJBKZRVKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC(=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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